Inconsistent MEK inhibition with ATP-competitive or less potent inhibitors leads to variable MAPK pathway data. TAK-733 solves this: a non-ATP-competitive allosteric MEK1/2 inhibitor (IC50 3.2 nM) with 3.9× greater potency than selumetinib. - 77% of CRC lines sensitive at ≤0.03 μM, robust in KRAS/BRAF mutants - EC50 2.1-3.1 nM in BRAF V600E cells for potent p-ERK suppression - Ideal for kinase screening & biomarker validation. SMolecule supplies high-purity TAK-733, in stock for global shipping.
TAK-733 is a potent, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] With a reported IC50 of 3.2 nM for MEK1, it provides a powerful tool for investigating MAPK-driven cellular processes such as proliferation and differentiation, particularly in oncology research models.[1][4][5] Its allosteric mechanism and high selectivity over other kinases minimize off-target effects, making it a reliable choice for targeted pathway inhibition studies.[2][5][6]
While multiple MEK inhibitors exist, they are not functionally interchangeable due to significant differences in potency against specific oncogenic mutations (e.g., BRAF vs. KRAS) and their biochemical mechanism.[1][7] For example, TAK-733 demonstrates greater enzymatic potency than selumetinib (IC50 of 3.6 nM vs. 14 nM) and exhibits robust activity across a wide panel of colorectal cancer cell lines, with 77% classified as sensitive (IC50 ≤ 0.03μM).[1] This level of specific, mutation-contextual potency is critical for experimental reproducibility and relevance. Substituting TAK-733 with another MEK inhibitor without considering these quantitative differences can lead to misinterpreted results, particularly in studies focused on KRAS/BRAF mutant models where TAK-733 shows pronounced efficacy.[1]
In direct enzymatic assays, TAK-733 demonstrates significantly higher potency against MEK1/2 compared to the widely used MEK inhibitor selumetinib.[4] TAK-733 inhibited MEK1/2 with an IC50 of 3.6 nM, whereas selumetinib required a concentration of 14 nM to achieve the same level of inhibition.[4]
| Evidence Dimension | Enzymatic MEK1/2 Inhibition (IC50) |
| Target Compound Data | 3.6 nM |
| Comparator Or Baseline | Selumetinib: 14 nM |
| Quantified Difference | ~3.9-fold more potent than Selumetinib |
| Conditions | Direct enzymatic activity assay. |
Higher enzymatic potency allows for the use of lower concentrations to achieve target inhibition, reducing the risk of off-target effects and providing a clearer link between MEK inhibition and observed phenotypes.
TAK-733 effectively inhibits the proliferation of cancer cell lines harboring the common BRAF V600E mutation. It demonstrated low nanomolar potency in A375 melanoma cells (EC50 = 3.1 nM) and COLO 205 colorectal cancer cells (EC50 = 2.1 nM).[4] This high sensitivity in BRAF-mutant models is a key performance differentiator for researchers studying this specific oncogenic driver.[1]
| Evidence Dimension | Cell Proliferation Inhibition (EC50) |
| Target Compound Data | A375 (BRAF V600E): 3.1 nM; COLO 205 (BRAF V600E): 2.1 nM |
| Comparator Or Baseline | Benchmark for high-potency MEK inhibition in relevant genetic contexts. |
| Quantified Difference | Not applicable (establishing baseline potency). |
| Conditions | 72-hour cell proliferation assays (SRB or equivalent) in specified human cancer cell lines. |
For researchers working with BRAF V600E models, this ensures potent and reliable pathway inhibition at low concentrations, making it a primary choice over less potent or less characterized alternatives.
TAK-733 demonstrates broad effectiveness in colorectal cancer (CRC) models, a key attribute for a research tool in this field. In a large panel of 54 CRC cell lines, 42 (77%) were found to be sensitive to TAK-733 (IC50 ≤ 0.03 μM).[4] Crucially, sensitivity was statistically correlated with the presence of KRAS, NRAS, or BRAF mutations (p = 0.03), validating its use in models driven by these common oncogenes.[4]
| Evidence Dimension | Response Rate in Colorectal Cancer Cell Line Panel |
| Target Compound Data | 77% (42 out of 54) of cell lines were sensitive (IC50 ≤ 0.03 μM) |
| Comparator Or Baseline | A prior study with selumetinib where roughly 50% of cell lines had IC50 values >1μM. |
| Quantified Difference | TAK-733 demonstrates a significantly broader range of potent activity in CRC lines compared to historical data for selumetinib. |
| Conditions | Panel of 54 human colorectal cancer cell lines, proliferation assay. |
This broad, mutation-linked activity makes TAK-733 a more reliable and versatile tool than substitutes for screening or mechanistic studies across diverse colorectal cancer models.
TAK-733 offers practical solubility for creating stock solutions essential for in vitro research workflows. It is readily soluble in common laboratory solvents such as DMSO (up to 30 mg/mL) and DMF (30 mg/mL).[1][4] This facilitates the preparation of high-concentration stocks, simplifying serial dilutions for dose-response experiments and minimizing solvent-induced artifacts in cell culture. Its solubility in ethanol (0.25-1 mg/mL) also provides options for specific formulation needs.[1][4]
| Evidence Dimension | Solubility in Common Lab Solvents |
| Target Compound Data | DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: ~1 mg/mL |
| Comparator Or Baseline | Standard requirements for convenient laboratory stock solution preparation. |
| Quantified Difference | Meets or exceeds typical concentration requirements for in vitro screening and mechanistic studies. |
| Conditions | Standard laboratory temperature and pressure. |
Reliable and high solubility in standard solvents simplifies experimental setup, ensures accurate dosing, and improves the reproducibility of results, a critical procurement consideration for any laboratory reagent.
Given its ~3.9-fold greater enzymatic potency over selumetinib, TAK-733 is the indicated choice for biochemical assays where direct, potent inhibition of the MEK1/2 enzyme is paramount.[4] This includes kinase screening, kinetic studies, and structural biology applications where minimizing compound concentration is key to achieving clean, target-specific data.
With demonstrated EC50 values as low as 2.1-3.1 nM in BRAF V600E mutant melanoma and colon cancer cells, TAK-733 is a primary tool for investigating MAPK signaling in these prevalent cancer models.[1] It allows for robust inhibition of cell proliferation and downstream signaling (p-ERK) at concentrations that are less likely to produce off-target effects.
The broad activity of TAK-733 across a large panel of colorectal cancer cell lines, particularly those with KRAS or BRAF mutations, makes it a superior choice for studies requiring a reliable MEK inhibitor with a high probability of on-target activity across different genetic backgrounds.[4] This is critical for validating MEK as a target or identifying biomarkers of sensitivity and resistance.